molecular formula C9H14O B14419043 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal CAS No. 84599-62-2

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal

Cat. No.: B14419043
CAS No.: 84599-62-2
M. Wt: 138.21 g/mol
InChI Key: TVRCGYDQNQSKMD-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal is an organic compound with the molecular formula C10H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes both an alkene and an aldehyde functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal can be achieved through various methods. One common approach involves the aldol condensation reaction between 4-methylpent-4-enal and isopropenyl acetate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylpent-4-enal followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal undergoes a variety of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkene group can participate in electrophilic addition reactions, where reagents such as hydrogen halides or halogens add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrogen bromide (HBr) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 4-Methyl-2-(prop-1-en-2-yl)pentanoic acid.

    Reduction: 4-Methyl-2-(prop-1-en-2-yl)pent-4-enol.

    Substitution: 4-Bromo-2-(prop-1-en-2-yl)pent-4-enal.

Scientific Research Applications

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkene group can undergo electrophilic addition reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-2-enal: Similar structure but lacks the isopropenyl group.

    2-Methyl-2-pentenal: Similar structure but differs in the position of the double bond.

    3-Methyl-2-butenal: Similar structure but has a different alkyl group.

Uniqueness

4-Methyl-2-(prop-1-en-2-yl)pent-4-enal is unique due to the presence of both an alkene and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

84599-62-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-methyl-2-prop-1-en-2-ylpent-4-enal

InChI

InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6,9H,1,3,5H2,2,4H3

InChI Key

TVRCGYDQNQSKMD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C=O)C(=C)C

Origin of Product

United States

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